molecular formula C8H9NO2S B2614045 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide CAS No. 3192-06-1

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide

Katalognummer B2614045
CAS-Nummer: 3192-06-1
Molekulargewicht: 183.23
InChI-Schlüssel: SFUUSVZJOLXBIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 2,1-benzothiazine . It has been synthesized and investigated for its inhibitory effects on monoamine oxidase enzymes (MAO A and MAO B) .


Synthesis Analysis

This compound has been synthesized by condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes . The synthesized analogues were characterized by FTIR, 1H NMR, 13C NMR, and elemental analyses .


Molecular Structure Analysis

The molecular structure of “3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” has been analyzed using various techniques such as FTIR, 1H NMR, and 13C NMR . The compound has been described as a light yellow solid with a melting point of 226–228°C .


Chemical Reactions Analysis

The chemical reactions involving “3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” have been studied. For instance, it has been used in the synthesis of new 2,1-benzothiazine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” have been analyzed. It is a light yellow solid with a melting point of 226–228°C . Its IR spectrum shows peaks at 3059, 2982 (C–H), 1584 (C=N), 1328 & 1154 (S=O), 748 (C–Cl) .

Wissenschaftliche Forschungsanwendungen

Fungicide

The compound has been used in the design and synthesis of novel strobilurins, which are potent fungicide candidates . Specifically, compounds based on 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides have been tested against various phytopathogenic fungi. Some of these compounds exhibited substantial and broad-spectrum antifungal activities .

Antimicrobial

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is part of the structure of the compound, has been associated with antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Antiviral

The compound’s 1,2,4-benzothiadiazine-1,1-dioxide ring has also been associated with antiviral activity . This indicates that the compound could be used in the development of new antiviral drugs.

Antihypertensive

The compound has been associated with antihypertensive activity . This suggests that it could potentially be used in the treatment of high blood pressure.

Antidiabetic

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with antidiabetic activity . This suggests that the compound could potentially be used in the treatment of diabetes.

Anticancer

The compound’s 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with anticancer activity . This indicates that the compound could be used in the development of new anticancer drugs.

KATP Channel Activators

The compound has been associated with KATP channel activation . KATP channels play a crucial role in cellular functions, and their activators are used in the treatment of various diseases.

AMPA Receptor Modulators

The compound has been associated with AMPA receptor modulation . AMPA receptors are involved in fast synaptic transmission in the central nervous system, and their modulators are used in the treatment of various neurological disorders.

Wirkmechanismus

The mechanism of action of “3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” is related to its inhibitory effects on monoamine oxidase enzymes (MAO A and MAO B) . These enzymes are responsible for the metabolism of different biogenic amines along with some neurotransmitters .

Zukünftige Richtungen

The future directions for “3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” research could involve further exploration of its potential applications. For instance, it has been suggested that these compounds represent promising hits for the development of safer and potent lead molecules for therapeutic use against depression and other neurological diseases .

Eigenschaften

IUPAC Name

3,4-dihydro-1H-2λ6,1-benzothiazine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-12(11)6-5-7-3-1-2-4-8(7)9-12/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUUSVZJOLXBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Freshly polished lithium flakes (2.0 g, 0.28 mol) were added to a solution of 1-benzyl-1H-benzo[c][1,2]thiazine 2,2-dioxide (6.5 g, 24 mmol) in THF (120 mL)/EtOH (12 mL) and liquid NH3 (150 mL) at −40° C. with stirring over 0.5 h. The reaction was quenched with NH4Cl powder (10 g). Water (200 mL) and EtOAc (200 mL) were added. The two layers were separated and the aqueous phase was extracted with EtOAc (100 mL×3). The combined organic phases were washed with brine (200 mL×3), dried over anhydrous sodium sulfate, and concentrated. The residue was purified by flash column chromatography on silica gel (EtOAc/hexane=1:4) to afford 3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (1.5 g, 34% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-1H-benzo[c][1,2]thiazine 2,2-dioxide
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1H-benzo[c][1,2]thiazine 2,2-dioxide (0.381 g, 2.1 mmol) and 10% palladium on carbon (0.05 g) in anhydrous methanol (6 mL) was placed under a hydrogen filled balloon and stirred at room temperature for 17 hours. The mixture was filtered through Celite and concentrated to give a white solid (0.366 g, 95%). 1H NMR (CDCl3, 300 MHz) δ 7.25-7.16 (m, 2H), 7.07-7.01 (m, 1H), 6.76-6.73 (d, 1H, J=8.4 Hz), 3.51-3.46 (t, 2H, J=6.8 Hz), 3.34-3.29 (br t, 1H, J=6.9 Hz).
Quantity
0.381 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Yield
95%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.